molecular formula C18H25FN2O3 B2605536 3-fluoro-4-methoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034289-81-9

3-fluoro-4-methoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2605536
CAS RN: 2034289-81-9
M. Wt: 336.407
InChI Key: KPOWNCZFBXSFBG-UHFFFAOYSA-N
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Description

The compound “3-fluoro-4-methoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. These include a benzamide group, a methoxy group, a fluoro group, a piperidine ring, and a tetrahydrofuran ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would provide a planar, aromatic region, while the piperidine and tetrahydrofuran rings would introduce elements of three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The fluoro group might be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of both polar (amide, fluoro, methoxy) and nonpolar (hydrocarbon rings) regions would influence its solubility properties .

Scientific Research Applications

Neurotransmitter Receptor Imaging

Serotonin 1A Receptors in Alzheimer's Disease

  • A compound closely related to the one , utilized as a selective serotonin 1A (5-HT1A) molecular imaging probe, was employed in conjunction with positron emission tomography (PET) to quantify 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. This research highlights the potential of similar compounds in neuroimaging and their relevance in studying neurological disorders (Kepe et al., 2006).

Radiosynthesis for Neuroreceptor Imaging

Serotonin-5HT2-Receptors Tracer

  • A compound with high affinity for 5HT2-receptors was developed for gamma-emission tomography, showcasing the utility of such molecules in creating tracers for neuroreceptor imaging. This application underscores the importance of these compounds in mapping serotonin receptors, which could be crucial for understanding psychiatric disorders (Mertens et al., 1994).

Drug Development and Pharmacokinetic Studies

Antineoplastic Tyrosine Kinase Inhibitors

  • Research into the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, involved the study of related benzamide compounds. This work provides insight into the metabolic pathways and pharmacokinetics of potential cancer therapies, highlighting the therapeutic potential of similar compounds (Gong et al., 2010).

Molecular Dynamic Simulation Studies

Corrosion Inhibition of Iron

  • Piperidine derivatives, similar in structural functionality to the compound , were examined for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to predict the inhibition efficiencies, illustrating the chemical versatility of such compounds beyond biological applications (Kaya et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The study and application of this compound would depend on its intended use. If it’s a novel compound, further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-23-17-3-2-14(10-16(17)19)18(22)20-11-13-4-7-21(8-5-13)15-6-9-24-12-15/h2-3,10,13,15H,4-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOWNCZFBXSFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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